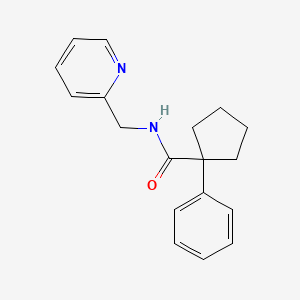

(Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide, commonly known as PCP, is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but due to its potent hallucinogenic effects, it was later banned for medical use. Despite its illegal status, PCP continues to be used recreationally and has been associated with severe adverse effects.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide involves the reaction of phenylcyclopentylamine with 2-pyridinecarboxaldehyde in the presence of formic acid to form the desired product.

Starting Materials

Phenylcyclopentylamine, 2-pyridinecarboxaldehyde, Formic acid

Reaction

To a solution of phenylcyclopentylamine in ethanol, add 2-pyridinecarboxaldehyde and formic acid., Heat the reaction mixture at reflux for several hours., Allow the reaction mixture to cool and then filter the resulting solid., Wash the solid with ethanol and dry under vacuum to obtain the desired product, (Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide.

Wirkmechanismus

PCP's mechanism of action involves blocking the NMDA receptor, which leads to a decrease in glutamate transmission. This results in altered perception, dissociation, and hallucinations. PCP also affects the dopamine system, which may contribute to its reinforcing effects and potential for abuse.

Biochemische Und Physiologische Effekte

PCP has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the immune system, causing immunosuppression and increasing the risk of infections. Long-term use of PCP has been associated with brain damage and cognitive impairment.

Vorteile Und Einschränkungen Für Laborexperimente

PCP has been used extensively in animal models to study the effects of NMDA receptor blockade on behavior and brain function. It has also been used to study the neurobiology of addiction and drug abuse. However, the use of PCP in laboratory experiments is limited by its potential for abuse and its adverse effects on animal welfare.

Zukünftige Richtungen

Future research on PCP should focus on developing safer and more effective treatments for conditions such as depression, anxiety, and addiction. There is also a need for further studies on the long-term effects of PCP use on the brain and behavior. Additionally, research on the use of PCP as a tool for studying the neurobiology of consciousness and perception could provide valuable insights into the workings of the human brain.

Wissenschaftliche Forschungsanwendungen

PCP has been extensively studied for its effects on the central nervous system. It has been found to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. PCP has also been found to interact with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.

Eigenschaften

IUPAC Name |

1-phenyl-N-(pyridin-2-ylmethyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-17(20-14-16-10-4-7-13-19-16)18(11-5-6-12-18)15-8-2-1-3-9-15/h1-4,7-10,13H,5-6,11-12,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMAMAGURRRWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Phenylcyclopentyl)-N-(2-pyridylmethyl)formamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)

![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)

![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)

![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)

![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)

![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2602131.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)